2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its fused ring structure, which includes a furan ring, a pyrimidine ring, and a quinoline ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a furan derivative with a suitable pyrimidine precursor, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and purification techniques. The scalability of the synthesis is also a critical factor in industrial production, requiring careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced quinoline derivatives, and substituted pyrimidoquinoline derivatives .
Scientific Research Applications
2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and anti-tubercular properties.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-4-phenoxy-quinoline: Known for its enzyme inhibitory activity.
Hexahydro-5H-pyrazolo[3,4-b]quinoline-5-one: Investigated for its anti-tubercular properties.
3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid: Studied for its potential in drug development
Uniqueness
2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific ring structure and the presence of both furan and quinoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(furan-2-yl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12(2)11-23-18(15-9-6-10-26-15)21-19-16(20(23)25)17(24)13-7-4-5-8-14(13)22(19)3/h4-10,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJKXFNLGYLDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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